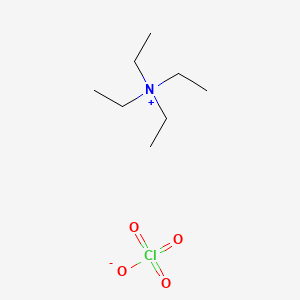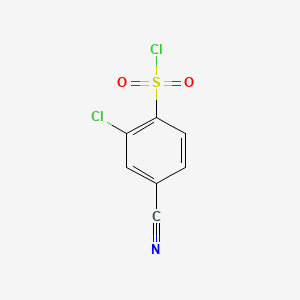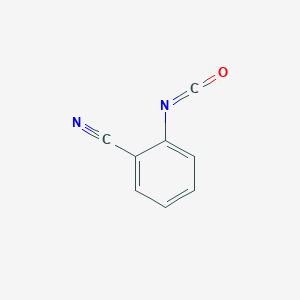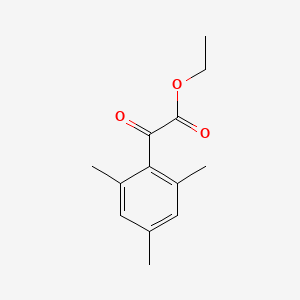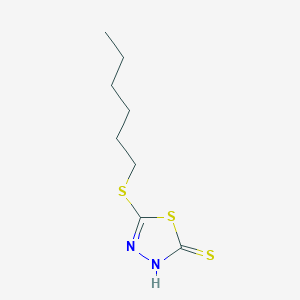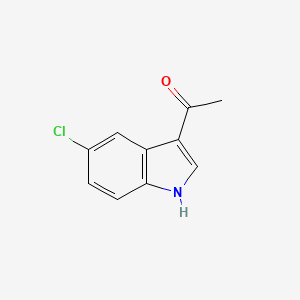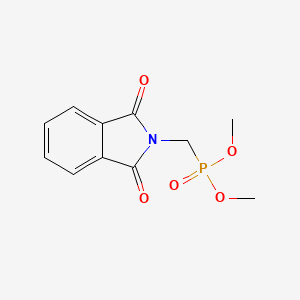
Dimethyl phthalimidomethylphosphonate
概要
説明
Dimethyl phthalimidomethylphosphonate is a phosphonate compound known for its unique chemical structure and biological activity
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl phthalimidomethylphosphonate can be synthesized through various methods. One efficient method involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. These methods ensure high yield and efficiency, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
Dimethyl phthalimidomethylphosphonate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Substitution reactions, such as the Michaelis–Arbuzov reaction, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions often involve visible-light illumination, microwave irradiation, or the presence of a base .
Major Products
Major products formed from these reactions include aryl phosphonates, phosphonic acids, and phosphine derivatives .
科学的研究の応用
Dimethyl phthalimidomethylphosphonate has a wide range of scientific research applications:
作用機序
The mechanism of action of Dimethyl phthalimidomethylphosphonate involves its interaction with molecular targets and pathways. The compound’s phosphonate group allows it to participate in various biochemical reactions, making it a valuable tool in research and industrial applications .
類似化合物との比較
Similar Compounds
Similar compounds to Dimethyl phthalimidomethylphosphonate include:
- Dimethyl methyl phosphonate
- Diethyl phosphonate
- Phosphonic acids
Uniqueness
This compound is unique due to its phthalimidomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, setting it apart from other phosphonates .
特性
IUPAC Name |
2-(dimethoxyphosphorylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5P/c1-16-18(15,17-2)7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBHXTMUHJGHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378714 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-26-9 | |
| Record name | Dimethyl (Phthalimidomethyl)Phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
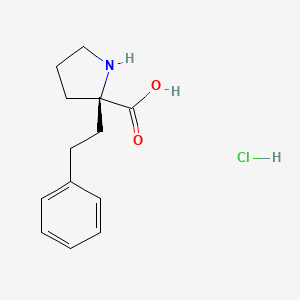
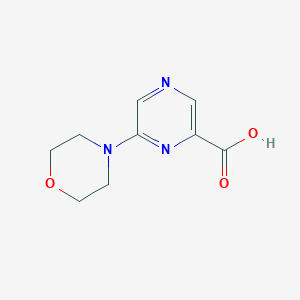
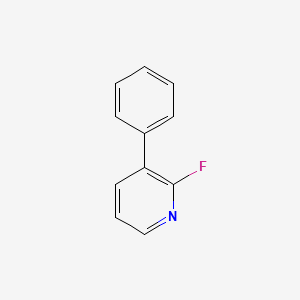
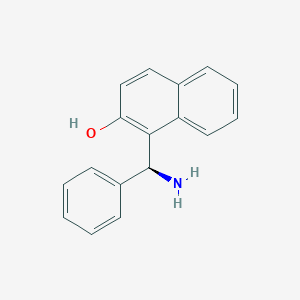
![[(1R)-1-aminopropyl]phosphonic acid](/img/structure/B1586124.png)

